molecular formula C21H20Cl2N4O2S B2859269 N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride CAS No. 1217118-57-4

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

Cat. No. B2859269
CAS RN: 1217118-57-4
M. Wt: 463.38
InChI Key: SDJYAFYKIGQHIV-UHFFFAOYSA-N
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Description

The compound “N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride” is a complex organic molecule that contains several functional groups and structural features. It includes a thiazole ring (a five-membered ring containing nitrogen and sulfur), a benzamide group, a cyano group, and a morpholinoethyl group .


Synthesis Analysis

While the exact synthesis process for this specific compound isn’t available, similar compounds are often synthesized through a series of reactions including coupling reactions, condensation reactions, and substitutions . The synthesis process usually involves multiple steps and requires careful control of reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are typically used to analyze and confirm the structure of similar compounds .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group might undergo addition reactions, and the benzamide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. For instance, the presence of the polar cyano and amide groups might increase its solubility in polar solvents .

Scientific Research Applications

Anti-Inflammatory Properties

This compound has been studied for its potential anti-inflammatory properties . Compounds with similar structures have shown promising results in inhibiting COX-1, a key enzyme involved in inflammation . In particular, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition .

Analgesic Effects

The compound may also have analgesic (pain-relieving) effects . This is likely related to its anti-inflammatory properties, as inflammation often leads to pain. Further research is needed to confirm this potential application.

Ulcerogenic Activity

Research has indicated that this compound may have low ulcerogenic and irritative action on the gastrointestinal mucosa . This suggests that it could potentially be used in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that have fewer gastrointestinal side effects .

Lipid Peroxidation Activities

The compound may also have lipid peroxidation activities . Lipid peroxidation is a process in which free radicals steal electrons from the lipids in cell membranes, resulting in cell damage. This process is involved in several diseases, including atherosclerosis and cancer. Therefore, compounds that can inhibit lipid peroxidation may have therapeutic potential .

Anti-Cancer Properties

There is some evidence to suggest that this compound may have anti-cancer properties . However, the specific mechanisms through which it exerts these effects are not yet fully understood, and further research is needed to confirm this potential application .

Development of New Drugs

Given its various potential biological activities, this compound could be used in the development of new drugs . Its structure could serve as a scaffold for the design of new molecules with improved pharmacological properties.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiazole derivatives have been found to have anti-inflammatory, antimicrobial, and antitumor activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risks .

Future Directions

Future research on this compound could involve exploring its potential uses in medicine or industry, optimizing its synthesis process, and investigating its environmental impact .

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O2S.ClH/c22-17-2-1-3-18-19(17)24-21(29-18)26(9-8-25-10-12-28-13-11-25)20(27)16-6-4-15(14-23)5-7-16;/h1-7H,8-13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYAFYKIGQHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=CC=C3Cl)C(=O)C4=CC=C(C=C4)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(2-morpholinoethyl)benzamide hydrochloride

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